Benzofuroxan

Catalog No.
S573696
CAS No.
480-96-6
M.F
C6H4N2O2
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzofuroxan

CAS Number

480-96-6

Product Name

Benzofuroxan

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H

InChI Key

OKEAMBAZBICIFP-UHFFFAOYSA-N

SMILES

C1=CC2=NO[N+](=C2C=C1)[O-]

Synonyms

benzo-2-oxa-1,3-diazole-N-oxide, benzofuroxan

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1)[O-]

The exact mass of the compound Benzofuroxan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19930. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) is a highly reactive, N-oxide-containing heteroaromatic building block essential for advanced chemical synthesis. As a stable solid at room temperature, it acts as a potent electrophile and 1,3-dipole. It is the premier procurement choice for the direct, single-step synthesis of quinoxaline 1,4-dioxides and other biologically active N-oxide heterocycles, bypassing the need for hazardous azide precursors or non-selective terminal oxidation steps [1].

Generic substitution of benzofuroxan fails due to distinct reaction pathways and safety profiles. Attempting to use standard diamines like o-phenylenediamine for quinoxaline 1,4-dioxide synthesis requires multi-step sequences with harsh terminal peracid oxidation, which typically yields intractable mixtures of mono- and di-N-oxides [1]. Substituting with its direct synthetic precursor, 2-nitrophenyl azide, introduces severe thermal and explosive hazards during scale-up due to exothermic nitrogen evolution [2]. Furthermore, using the deoxygenated analog, benzofurazan, fails to incorporate the critical N-oxide moiety necessary for downstream bioreductive activation in pharmaceutical applications [3].

Single-Step Quinoxaline 1,4-Dioxide Synthesis via the Beirut Reaction

Benzofuroxan undergoes direct base-catalyzed cycloaddition with enamines or 1,3-dicarbonyls to yield quinoxaline 1,4-dioxides in a single step, known as the Beirut reaction [1]. In contrast, utilizing o-phenylenediamine requires a two-step process: condensation followed by harsh peracid oxidation (e.g., m-CPBA), which suffers from poor regioselectivity, over-oxidation, and degradation [2].

Evidence DimensionSynthesis steps and N-oxidation selectivity
Target Compound Data1-step direct cycloaddition yielding exclusively the di-N-oxide.
Comparator Or Baselineo-Phenylenediamine (requires 2 steps; terminal oxidation yields mixtures of mono/di-N-oxides).
Quantified DifferenceElimination of the terminal oxidation step and complete preservation of N-oxide regioselectivity.
ConditionsBase-catalyzed cycloaddition (e.g., triethylamine) vs. post-condensation peracid oxidation.

Procuring benzofuroxan eliminates hazardous, low-yielding oxidation steps, drastically improving process efficiency for pharmaceutical intermediates.

Thermal Stability and Scale-up Safety vs. 2-Nitrophenyl Azide

While benzofuroxan can be synthesized in situ from 2-nitrophenyl azide, the azide precursor is highly energetic and shock-sensitive. 2-Nitrophenyl azide undergoes exothermic pyrolysis with an activation energy of approximately 26.2 kcal/mol to yield benzofuroxan and nitrogen gas [1]. Procuring pre-formed benzofuroxan bypasses this hazardous decomposition step, ensuring process safety [2].

Evidence DimensionHandling hazard and thermal activation energy
Target Compound DataStable, isolable heteroaromatic solid suitable for direct batch processing.
Comparator Or Baseline2-Nitrophenyl azide (exothermic pyrolysis, Ea = 26.2 kcal/mol, N2 evolution).
Quantified DifferenceAvoidance of a 26.2 kcal/mol exothermic azide decomposition during scale-up.
ConditionsIndustrial scale-up and bulk material handling.

Purchasing pre-formed benzofuroxan mitigates severe explosion risks associated with azide thermolysis in large-scale reactors.

N-Oxide Retention for Bioreductive Activity vs. Benzofurazan

Benzofuroxan retains an essential N-oxide moiety that is critical for downstream applications, such as the synthesis of hypoxia-selective cytotoxins. Benzofurazan, the deoxygenated analog, lacks this moiety [1]. Converting benzofuroxan to benzofurazan requires forcing reductive conditions (e.g., trialkyl phosphite at 55 °C), demonstrating the robust nature of the N-oxide under standard cycloaddition conditions [2].

Evidence DimensionPharmacophore retention and redox potential
Target Compound DataIntrinsic N-oxide donor, enabling synthesis of bioreductive di-N-oxides.
Comparator Or BaselineBenzofurazan (lacks N-oxide; inactive in bioreductive hypoxia models).
Quantified DifferenceDirect incorporation of the N-oxide motif vs. complete loss of bioreductive capability.
ConditionsSynthesis of hypoxia-selective or anti-T. cruzi agents.

Benzofuroxan is strictly required over benzofurazan when synthesizing redox-active therapeutics that rely on N-oxide reduction for efficacy.

One-Step Synthesis of Antimycobacterial Quinoxaline 1,4-Dioxides

Leveraging the Beirut reaction, benzofuroxan is the optimal precursor for synthesizing quinoxaline 1,4-dioxides, which exhibit potent activity against Mycobacterium tuberculosis. This avoids the low-yielding oxidation of o-phenylenediamine-derived intermediates [1].

Development of Hypoxia-Selective Anticancer Prodrugs

Because benzofuroxan inherently retains its N-oxide moiety, it is directly utilized to build tirapazamine analogs and other bioreductive prodrugs that target hypoxic tumor microenvironments [2].

Safe Industrial Scale-up of Heteroaromatic Building Blocks

Procuring pre-formed benzofuroxan allows chemical manufacturers to bypass the highly exothermic and hazardous pyrolysis of 2-nitrophenyl azide, enabling safer batch processing and scale-up of complex heterocyclic libraries [3].

XLogP3

1.4

LogP

1.43 (LogP)

Appearance

Powder

Melting Point

70.0 °C

UNII

34FFO6Y520

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-96-6

Wikipedia

Benzofuroxan

General Manufacturing Information

2,1,3-Benzoxadiazole, 1-oxide: ACTIVE

Dates

Last modified: 08-15-2023

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